N-Phthaloyl-DL-glutamic anhydride
Overview
Description
N-Phthaloyl-DL-glutamic anhydride is a chemical compound with the molecular formula C13H9NO5 and a molecular weight of 259.21 g/mol . It is a white to almost white powder or crystalline solid that is used in various chemical reactions and research applications . This compound is known for its role as a reagent in organic synthesis, particularly in the formation of peptide bonds and other biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Phthaloyl-DL-glutamic anhydride can be synthesized through the reaction of phthalic anhydride with DL-glutamic acid . The reaction typically involves heating the reactants in an inert solvent such as dioxane, followed by purification through recrystallization . The reaction conditions often require temperatures ranging from 150°C to 200°C to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and purity . The product is then purified using techniques such as crystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-Phthaloyl-DL-glutamic anhydride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: The compound can be hydrolyzed to form N-Phthaloyl-DL-glutamic acid.
Condensation Reactions: It is used in the formation of peptide bonds through condensation reactions with amines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and water . The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C . Solvents such as dioxane, dichloromethane, and ethanol are often used to facilitate these reactions .
Major Products Formed
The major products formed from reactions involving this compound include N-Phthaloyl-DL-glutamic acid, various substituted derivatives, and peptide-linked compounds .
Scientific Research Applications
N-Phthaloyl-DL-glutamic anhydride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-Phthaloyl-DL-glutamic anhydride involves its ability to react with nucleophiles, such as amines, to form peptide bonds . This reaction is facilitated by the anhydride functional group, which is highly reactive towards nucleophiles . The compound can also undergo hydrolysis to form N-Phthaloyl-DL-glutamic acid, which can further participate in biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-Phthaloyl-DL-glutamic anhydride is unique due to its specific reactivity and applications in peptide synthesis . Unlike other similar compounds, it offers a straightforward method for installing DL-glutamyl functionality in various biochemical processes . Its ability to form stable peptide bonds makes it a valuable reagent in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
2-(2,6-dioxooxan-3-yl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-10-6-5-9(13(18)19-10)14-11(16)7-3-1-2-4-8(7)12(14)17/h1-4,9H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDLEMPZXFCQEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC(=O)C1N2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863154 | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20863154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3343-28-0, 3085-92-5 | |
Record name | N-Phthaloyl-DL-glutamic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3343-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phthaloyl glutamic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC120846 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120846 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC9986 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9986 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20863154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)phthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.081 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-PHTHALOYL-DL-GLUTAMIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U6J97P1G8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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